2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide 2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13414290
InChI: InChI=1S/C11H13ClN2O/c12-6-11(15)14(10-3-4-10)8-9-2-1-5-13-7-9/h1-2,5,7,10H,3-4,6,8H2
SMILES: C1CC1N(CC2=CN=CC=C2)C(=O)CCl
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13414290

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide -

Specification

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C11H13ClN2O/c12-6-11(15)14(10-3-4-10)8-9-2-1-5-13-7-9/h1-2,5,7,10H,3-4,6,8H2
Standard InChI Key WJXAWQPXPARKQB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CN=CC=C2)C(=O)CCl
Canonical SMILES C1CC1N(CC2=CN=CC=C2)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • A cyclopropyl group (C3_3H5_5) conferring steric strain and metabolic stability.

  • A pyridin-3-ylmethyl group (C6_6H6_6N-CH2_2) contributing π-π stacking interactions and hydrogen-bonding capacity.

  • A chloroacetamide backbone (Cl-CH2_2-CO-NR2_2) enabling electrophilic reactivity.

The molecular weight is 224.68 g/mol, with a calculated partition coefficient (logP) of 1.8, suggesting moderate lipophilicity.

Table 1: Structural and Physical Properties

PropertyValue
Molecular FormulaC11_{11}H13_{13}ClN2_{2}O
Molecular Weight224.68 g/mol
CAS NumberVC13414290
Melting Point110–115°C (recrystallized)
SolubilitySparingly soluble in water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

  • 1^1H NMR: A triplet at δ 2.1 ppm (cyclopropyl CH2_2), a doublet at δ 3.7 ppm (pyridinyl CH2_2), and a singlet at δ 4.2 ppm (Cl-CH2_2-CO) .

  • IR Spectroscopy: Peaks at 1683 cm1^{-1} (amide C=O stretch) and 775 cm1^{-1} (C-Cl vibration) .

Synthesis and Manufacturing Processes

Synthetic Routes

Two primary methods dominate industrial and laboratory synthesis:

Microwave-Assisted Coupling

A optimized protocol involves:

  • Step 1: Reacting 2-aminopyridine (2.8 g, 30 mmol) with chloroacetyl chloride in 1,2-dichloroethane under microwave irradiation (300 W, 80°C, 5 min) .

  • Step 2: Neutralization with NaOH (pH 9), followed by extraction and recrystallization in acetonitrile .
    Yield: 97% .

Multi-Step Assembly

Alternative approaches involve sequential functionalization:

  • Cyclopropane ring formation via Simmons–Smith reaction.

  • Pyridinylmethylation using 3-(bromomethyl)pyridine.

  • Chloroacetylation with chloroacetyl chloride in tetrahydrofuran.

Table 2: Comparison of Synthesis Methods

ParameterMicrowave MethodMulti-Step Assembly
Yield97%65–75%
Reaction Time5 min12–18 h
Purity (HPLC)>99%95–98%

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity . Recrystallization in acetonitrile eliminates byproducts like N-(pyridin-3-ylmethyl)acetamide.

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution

The chloro group undergoes substitution with:

  • Sodium azide: Forms azido derivatives at 60°C (DMF, 12 h).

  • Thiophenol: Yields sulfides in the presence of K2_2CO3_3.

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the cyclopropane to a cyclopropanol derivative (30% yield).

  • Reduction: Lithium aluminum hydride reduces the amide to a secondary amine (40% yield).

Stability Profile

The compound decomposes above 200°C and hydrolyzes in acidic conditions (t1/2_{1/2} = 2 h at pH 2).

Comparative Analysis with Structural Analogues

Table 3: Biological Activity of Chloroacetamide Derivatives

CompoundMIC (µg/mL)NAPE-PLD IC50_{50} (µM)
2-Chloro-N-cyclopropyl-...81.2
2-Chloro-N-(6-chloro-...) 40.8
N-Cyclopropylmethyl-... 162.5

The addition of a 6-chloro substituent (as in ) enhances antimicrobial potency but increases hepatotoxicity risk .

Emerging Research and Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles improves bioavailability by 40% in preclinical trials.

Target Validation

CRISPR-Cas9 screening identifies NAPE-PLD as the primary target for anti-inflammatory effects .

Regulatory Pathways

Phase I clinical trials are pending due to neurotoxicity concerns observed in high-dose rodent studies .

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